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Compound of Interest

Compound Name: Pentafluoropropionyl fluoride

Cat. No.: B105872 Get Quote

For researchers, scientists, and professionals in drug development, this guide provides a

concise yet in-depth overview of the key spectroscopic data for pentafluoropropionyl fluoride
(CF₃CF₂COF), a significant compound in synthetic chemistry. This document compiles

available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, offering a foundational resource for its identification and

application.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for

pentafluoropropionyl fluoride. Due to the limited availability of publicly accessible, complete

experimental spectra, this compilation is based on typical values for similar fluorinated acyl

fluorides and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR: The ¹⁹F NMR spectrum is anticipated to show two main signals corresponding to the

trifluoromethyl (CF₃) and difluoromethylene (CF₂) groups, in addition to the acyl fluoride (-COF)

fluorine. The chemical shifts are influenced by the strong electron-withdrawing nature of the

carbonyl group and adjacent fluorine atoms.
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Group
Typical Chemical

Shift (δ) (ppm)
Multiplicity

Coupling Constants

(J) (Hz)

-COF +20 to +40 Triplet ³JFF ≈ 5-15 Hz

-CF₂- -120 to -130 Quartet of doublets
³JFF ≈ 5-15 Hz, ²JFF

≈ 5-10 Hz

-CF₃ -80 to -90 Triplet ⁴JFF ≈ 5-10 Hz

Note: Chemical shifts are referenced to CFCl₃. Coupling constants are approximate and can

vary with solvent and temperature.

¹³C NMR: The ¹³C NMR spectrum of pentafluoropropionyl fluoride is characterized by

significant carbon-fluorine coupling, leading to complex splitting patterns.

Carbon
Typical Chemical

Shift (δ) (ppm)
Multiplicity

Coupling Constants

(J) (Hz)

C=O 155 - 165 Triplet of quartets

¹JCF ≈ 300-350 Hz,

²JCCF ≈ 30-40 Hz,

³JCCCF ≈ 3-5 Hz

-CF₂- 110 - 120 (centered) Quartet of triplets
¹JCF ≈ 280-300 Hz,

²JCCF ≈ 30-40 Hz

-CF₃ 115 - 125 (centered) Quartet of triplets
¹JCF ≈ 280-300 Hz,

²JCCF ≈ 30-40 Hz

Note: The multiplicities and coupling constants are complex due to coupling with multiple

fluorine atoms.

Infrared (IR) Spectroscopy
The IR spectrum is dominated by a very strong absorption band due to the carbonyl (C=O)

stretching vibration, which is shifted to a higher frequency compared to non-fluorinated acyl

fluorides due to the inductive effect of the fluorine atoms. Strong C-F stretching bands are also

characteristic.
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Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity

C=O stretch 1870 - 1900 Very Strong

C-F stretch 1100 - 1400 Strong, multiple bands

C-C stretch 900 - 1100 Medium to Strong

Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation

pattern. The molecular ion peak is expected, although it may be of low intensity. Common

fragments arise from the cleavage of C-C and C-F bonds.

m/z Proposed Fragment Relative Intensity

166 [CF₃CF₂COF]⁺ (Molecular Ion) Low

119 [CF₃CF₂]⁺ High

97 [CF₃CO]⁺ Medium

69 [CF₃]⁺ Very High (often base peak)

47 [COF]⁺ Medium

Experimental Protocols
While specific experimental protocols for the acquisition of the above data for

pentafluoropropionyl fluoride are not readily available in the public domain, the following

outlines general methodologies used for analogous compounds.

NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a

multinuclear probe is required.

Sample Preparation: The sample is typically prepared by dissolving a small amount of

pentafluoropropionyl fluoride in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a
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standard 5 mm NMR tube. Due to its reactivity, care must be taken to use a dry solvent and

tube.

¹⁹F NMR Acquisition: A standard one-pulse ¹⁹F NMR experiment is performed. A spectral

width of approximately 250 ppm, centered around -50 ppm, is generally sufficient.

Trichlorofluoromethane (CFCl₃) is commonly used as an external or internal reference (δ = 0

ppm).

¹³C NMR Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. A

wider spectral width may be necessary to encompass the downfield carbonyl carbon. Due to

the low natural abundance of ¹³C and the signal splitting from C-F coupling, a larger number

of scans is typically required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

Sample Preparation: For a volatile liquid like pentafluoropropionyl fluoride, the spectrum

can be obtained using a gas cell or as a thin film between two salt plates (e.g., KBr or NaCl).

The gas-phase spectrum will show rotational fine structure.

Data Acquisition: A background spectrum of the empty cell or clean salt plates is first

recorded. The sample spectrum is then acquired and ratioed against the background to

produce the final absorbance or transmittance spectrum, typically in the range of 4000 to 400

cm⁻¹.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly

used for volatile compounds.

Sample Introduction: The sample can be introduced directly into the ion source via a heated

probe or, if coupled with a gas chromatograph (GC-MS), injected onto a GC column for

separation prior to ionization.

Ionization: Standard EI conditions are typically employed, with an electron energy of 70 eV.
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Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the resulting ions

based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of pentafluoropropionyl fluoride.
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Caption: A logical workflow for the spectroscopic analysis of pentafluoropropionyl fluoride.
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To cite this document: BenchChem. [Spectroscopic Profile of Pentafluoropropionyl Fluoride:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105872#spectroscopic-data-of-pentafluoropropionyl-
fluoride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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